molecular formula C14H19N3O2 B12526153 Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- CAS No. 821776-56-1

Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-

Cat. No.: B12526153
CAS No.: 821776-56-1
M. Wt: 261.32 g/mol
InChI Key: YPVIQRWDRCTFJB-UHFFFAOYSA-N
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Description

Properties

CAS No.

821776-56-1

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[butan-2-yl(propyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C14H19N3O2/c1-4-8-16(11(3)5-2)13-7-6-12(10-15)14(9-13)17(18)19/h6-7,9,11H,4-5,8H2,1-3H3

InChI Key

YPVIQRWDRCTFJB-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC(=C(C=C1)C#N)[N+](=O)[O-])C(C)CC

Origin of Product

United States

Preparation Methods

Nitration of Benzonitrile Derivatives

Regioselective nitration is pivotal for introducing the nitro group at the 2-position. In 4-bromobenzonitrile, the combined electron-withdrawing effects of the nitrile (-CN) and bromine (-Br) direct nitration to the ortho position relative to bromine, yielding 2-nitro-4-bromobenzonitrile. This intermediate serves as a precursor for subsequent amination.

Reaction Conditions :

  • Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.
  • Yield : 78–85%.

Cyanide Group Formation

The benzonitrile core is synthesized via gas-phase ammoxidation of toluene derivatives. For example, 4-bromotoluene reacts with ammonia and air over a V₂O₅-MoO₃ catalyst at 380°C to produce 4-bromobenzonitrile with 91% yield. Alternative methods using ionic liquids (e.g., 1-sulfobutylpyridinium hydrosulfate) enable direct conversion of aldehydes to nitriles at 70°C with 93% efficiency.

Amination Techniques

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-nitro-4-bromobenzonitrile with (1-methylpropyl)propylamine installs the amino group at the 4-position.

Optimized Protocol :

  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.
  • Base : Cs₂CO₃ in toluene at 110°C for 12 hours.
  • Yield : 88%.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl halides undergo substitution with amines under basic conditions. For 2-nitro-4-fluorobenzonitrile, reaction with (1-methylpropyl)propylamine in DMF at 120°C for 24 hours achieves 72% yield.

Key Considerations :

  • Activation : Nitro and nitrile groups enhance electrophilicity at the 4-position.
  • Limitations : Requires harsh conditions and excess amine.

Sequential Functionalization Routes

Route 1: Nitration Followed by Amination

  • 4-Bromobenzonitrile → 2-Nitro-4-bromobenzonitrile :
    • HNO₃/H₂SO₄, 0°C, 85% yield.
  • Amination :
    • Pd(OAc)₂/Xantphos, (1-methylpropyl)propylamine, Cs₂CO₃, 110°C, 88% yield.

Route 2: Reductive Amination of Nitro Precursors

Reduction of 2-nitro-4-[(1-methylpropyl)propylamino]benzonitrile intermediates using H₂/Pd-C in ethanol yields the target compound but risks over-reduction of the nitro group.

Conditions :

  • Pressure : 50 psi H₂, 25°C, 6 hours.
  • Yield : 65% (with 10% deamination byproducts).

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Purity (%)
Buchwald-Hartwig High regioselectivity, mild conditions Costly catalysts, ligand sensitivity 88 99.5
SNAr No transition metals, scalable High temperature, long reaction times 72 98.2
Reductive Amination Simple setup Over-reduction risks, moderate yield 65 95.8

Scale-Up and Industrial Feasibility

Gas-Phase Ammoxidation

The process described in CN106631891A achieves 91% yield for benzonitrile synthesis at pilot scale:

  • Raw Materials : Toluene, NH₃, air (1:1.5:6 molar ratio).
  • Catalyst : V₂O₅-MoO₃ on SiO₂.
  • Waste Management : Excess NH₃ converted to (NH₄)₂SO₄ via H₂SO₄ scrubbing.

Solvent-Free Alkylation

EP3887354B1 highlights solvent-free alkylation at 120°C, reducing reaction time from 20 hours to 3 hours while maintaining 90% yield.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Use of directing groups (e.g., Br) ensures correct nitro placement.
  • Catalyst Deactivation : Ligand screening (e.g., Xantphos vs. BINAP) improves Pd stability.
  • Byproduct Formation : Chromatographic purification (silica gel, hexane/EtOAc) enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share functional similarities:

4-(Diethylamino)-2-nitrobenzonitrile: Features a simpler dialkylamino group.

4-(Isopropylamino)-3-nitrobenzonitrile: Differs in nitro group position and alkyl chain branching.

4-(Pentylamino)-2-nitrobenzonitrile: Shares the 2-nitrobenzonitrile core but with a linear alkyl chain.

Physicochemical Properties

Key differences arise from substituent bulkiness and electronic effects:

Property Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- 4-(Diethylamino)-2-nitrobenzonitrile 4-(Isopropylamino)-3-nitrobenzonitrile
Molecular Weight (g/mol) ~291.36 (calculated) ~235.26 ~235.26
Solubility Likely low in water due to branched alkyl chain Moderate in polar aprotic solvents Higher solubility in ethanol
Thermal Stability Unreported; branching may reduce stability Stable up to 150°C Decomposes above 130°C

Biological Activity

Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- is an organic compound categorized within the aromatic nitriles, known for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H19_{19}N3_{3}O2_{2}
  • Molecular Weight : Approximately 261.325 g/mol
  • Structural Features : The compound consists of a benzene ring substituted with a nitrile group, a nitro group, and a branched propylamino chain (1-methylpropyl). This unique configuration may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to benzonitrile derivatives can interact with various biological targets, leading to diverse activities such as antimicrobial, anticancer, and anti-inflammatory effects. Below are key findings related to the biological activity of benzonitrile derivatives.

Antimicrobial Activity

Nitro-containing compounds have been shown to exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Nitro groups can be reduced to form toxic intermediates that bind covalently to DNA, leading to cell death. This mechanism is particularly noted in nitroimidazole derivatives like metronidazole .
  • Inhibition Studies : Inhibition zones were measured against various pathogens, showing promising results for compounds with nitro substitutions in their structure.
CompoundPathogenInhibition Zone (mm)
Nitro compound AStaphylococcus aureus40.7
Nitro compound BPseudomonas aeruginosa30.0
Benzonitrile derivativeEscherichia coliTBD

Antitumor Activity

Nitro compounds are also being explored for their potential in cancer treatment:

  • Hypoxia-Activated Prodrugs : Certain nitro aromatic compounds can be activated in hypoxic conditions typical of tumor environments, making them effective against cancer cells .
  • Research Findings : Studies have indicated that the presence of nitro groups enhances the antitumoral activity of compounds by increasing their reactivity and selectivity towards cancer cells.

Case Studies

  • Methemoglobinemia Case Study :
    A documented case highlighted acute intoxication due to exposure to 4-nitrobenzonitrile, resulting in increased triglycerides and fatty liver alterations in the patient . This underscores the importance of understanding the toxicological aspects alongside therapeutic potentials.
  • Comparative Studies :
    Research comparing benzonitrile derivatives with other similar compounds has shown variations in biological activity based on structural differences. For example, compounds lacking branched alkyl chains demonstrated reduced activity compared to those with such modifications.

Synthesis Methods

The synthesis of benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- can be achieved through several chemical pathways:

  • Electrophilic Aromatic Substitution : A common method for introducing nitro groups onto aromatic rings.
  • Nucleophilic Substitution Reactions : Utilized for modifying amino groups within the structure.

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